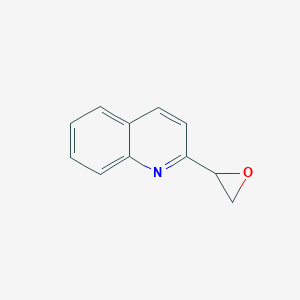

2-(Oxiran-2-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-(oxiran-2-yl)quinoline |

InChI |

InChI=1S/C11H9NO/c1-2-4-9-8(3-1)5-6-10(12-9)11-7-13-11/h1-6,11H,7H2 |

InChI Key |

ALQQOFUUKNSEKG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxiran 2 Yl Quinoline and Analogous Quinoline Epoxides

Direct Epoxidation Strategies

Direct epoxidation involves the conversion of the olefinic bond in 2-vinylquinoline (B1294476) to an epoxide ring. This transformation is a cornerstone of organic synthesis, and several established protocols are applicable.

Peracid-Mediated Epoxidation Protocols

The Prilezhaev reaction, which utilizes peroxy acids (peracids), is a widely employed method for the epoxidation of alkenes. organic-chemistry.orgleah4sci.com Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via an electrophilic addition of an oxygen atom from the peracid to the alkene. organic-chemistry.org This concerted mechanism ensures that the stereochemistry of the alkene is retained in the resulting epoxide. leah4sci.commasterorganicchemistry.com For a substrate like 2-vinylquinoline, the electron-withdrawing nature of the quinoline (B57606) ring makes the vinyl group electron-deficient, which can influence the reaction rate compared to electron-rich olefins. The reaction is typically carried out in chlorinated solvents, and the primary byproduct is the corresponding carboxylic acid of the peracid used. acsgcipr.org

Hydrogen Peroxide-Based Oxidation Systems

Hydrogen peroxide (H₂O₂) serves as an environmentally benign oxidant for epoxidation, with water being the only stoichiometric byproduct. acsgcipr.org Its use on unactivated alkenes, such as 2-vinylquinoline, generally requires a catalyst to activate the H₂O₂. acsgcipr.orgresearchgate.net Various catalytic systems have been developed for this purpose:

Transition Metal Catalysts : Metals like manganese, tungsten, and rhenium can catalyze epoxidation with H₂O₂. researchgate.netorganic-chemistry.org For instance, a manganese sulfate/bicarbonate system has been shown to be effective for lipophilic alkenes. organic-chemistry.org

Nitrile Co-solvents : The use of nitriles like acetonitrile can facilitate epoxidation by forming a more reactive peroxyimidic acid intermediate in situ. acsgcipr.org

Phase-Transfer Catalysis : In biphasic systems, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous H₂O₂ and the organic-soluble alkene. wikipedia.org

The pH of the reaction medium can be a critical parameter, as the over-alkalinity of a solution may cause the decomposition of hydrogen peroxide, reducing its efficiency. researchgate.net

Transition Metal-Catalyzed Epoxidation Techniques

While gold catalysts are renowned for activating alkynes and allenes and catalyzing various cyclizations and rearrangements involving epoxides, chemrxiv.orgbeilstein-journals.orgbeilstein-journals.org their application in the direct epoxidation of alkenes is less common. More frequently, other transition metals are employed for this specific transformation.

Manganese-based catalysts, in particular, have proven to be highly efficient for alkene epoxidation. An in-situ generated catalyst from a manganese(II) salt, such as Mn(CF₃SO₃)₂, and a ligand like picolinic acid can effectively catalyze the epoxidation of a wide range of olefins using peracetic acid as the terminal oxidant. organic-chemistry.org This system is notable for its high speed, often completing the reaction in under five minutes at 0 °C, and its compatibility with various functional groups. organic-chemistry.org Such catalytic systems offer a robust and scalable alternative to traditional stoichiometric reagents like m-CPBA. qub.ac.ukacs.orgnih.govacs.org

Cascade and Multicomponent Cyclization Reactions Utilizing Epoxide Precursors

An alternative strategy for synthesizing quinoline structures involves using epoxides as key building blocks in reactions that form the heterocyclic ring system. These methods leverage the reactivity of the epoxide ring to generate intermediates that subsequently cyclize to form quinolines.

One-Pot Quinoline Synthesis from Anilines and Epoxides (e.g., Sc(OTf)₃-Mediated)

A novel and efficient one-pot synthesis of 2,3-disubstituted quinolines has been developed using anilines and epoxides, mediated by the Lewis acid scandium(III) triflate (Sc(OTf)₃). This reaction provides a direct route to highly substituted quinolines from readily available starting materials.

The reaction tolerates a variety of substituted anilines and both aromatic and aliphatic epoxides, affording moderate to excellent yields. The general procedure involves reacting an aromatic amine with an excess of an epoxide in the presence of Sc(OTf)₃ and an oxygen scavenger like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).

Below is a table summarizing the scope of this transformation with various substrates:

| Entry | Aniline (B41778) | Epoxide | Product | Yield (%) |

| 1 | Aniline | Styrene (B11656) oxide | 2-Phenyl-3-methylquinoline | 81 |

| 2 | 4-Methoxyaniline | Styrene oxide | 6-Methoxy-2-phenyl-3-methylquinoline | 96 |

| 3 | 4-Chloroaniline | Styrene oxide | 6-Chloro-2-phenyl-3-methylquinoline | 71 |

| 4 | Aniline | 1,2-Epoxyhexane | 2-Butyl-3-ethylquinoline | 56 |

| 5 | 4-Methoxyaniline | 1,2-Epoxyhexane | 2-Butyl-6-methoxy-3-ethylquinoline | 65 |

| 6 | Aniline | (2,3-Epoxypropyl)benzene | 2-Benzyl-3-ethylquinoline | 61 |

| 7 | 4-Methoxyaniline | Glycidyl 4-methoxyphenyl ether | 6-Methoxy-2-((4-methoxyphenoxy)methyl)-3-methylquinoline | 78 |

This table is generated based on data from cited research articles.

Rearrangement-Based Approaches (e.g., Epoxide to Aldehyde in Quinoline Annulation)

The mechanism underlying the Sc(OTf)₃-mediated synthesis involves an initial Lewis acid-catalyzed rearrangement of the epoxide into a carbonyl compound. nih.gov This transformation is known as the Meinwald rearrangement, where an epoxide isomerizes to an aldehyde or ketone. nih.govrsc.orgresearchgate.netchemistrywithdrsantosh.comsci-hub.se Aldehydes, particularly aliphatic ones, can be unstable and prone to self-condensation, making their in-situ generation from stable epoxide precursors a synthetically advantageous strategy. nih.gov

In the context of quinoline synthesis, the Sc(OTf)₃ catalyst facilitates the ring-opening of the epoxide and a subsequent 1,2-hydride or alkyl shift to form an aldehyde intermediate. This aldehyde then participates in a classical quinoline-forming annulation with the aniline present in the reaction mixture. The sequence can be viewed as a modified Friedländer or Skraup-type synthesis, where the traditionally used aldehyde or glycerol component is replaced by an epoxide precursor. The final steps involve cyclization and oxidation (facilitated by TEMPO) to yield the aromatic quinoline ring system.

Darzens Reaction and Related Condensation Pathways for Quinoline-Epoxy Ketones

The Darzens reaction, or glycidic ester condensation, is a classic method for forming α,β-epoxy esters from a carbonyl compound and an α-haloester in the presence of a base. chemicalbook.comwikipedia.orgjk-sci.com This reaction can be adapted to produce quinoline-epoxy ketones by using an α-halo ketone instead of an α-haloester. wikipedia.org The process begins with the deprotonation of the α-halo ketone by a base to form a resonance-stabilized enolate. lscollege.ac.in This enolate then acts as a nucleophile, attacking a quinoline aldehyde (e.g., quinoline-2-carbaldehyde). The resulting intermediate undergoes an intramolecular SN2 reaction, where the alkoxide displaces the halide to form the final epoxide ring. wikipedia.orglscollege.ac.in

Several related pathways offer alternatives for epoxide formation from quinoline carbonyl precursors:

Corey-Chaykovsky Reaction : This reaction utilizes a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey's Reagent), to convert aldehydes or ketones into epoxides. alfa-chemistry.comorganic-chemistry.orgwikipedia.org The sulfur ylide adds to the quinoline carbonyl group, and the subsequent intramolecular displacement of dimethyl sulfide (B99878) (DMS) or dimethyl sulfoxide (B87167) (DMSO) forms the oxirane ring. nrochemistry.comacsgcipr.org This method is particularly effective for methylene transfer and is a key step in the synthesis of specific quinoline epoxides. researchgate.net

Gold-Catalyzed Annulation : Modern approaches include gold-catalyzed reactions that can generate quinoline epoxide structures. In one such method, the reaction of anthranils and ynamides in the presence of a gold(I) catalyst with a specific ligand (JohnPhos) leads to the formation of quinoline epoxide derivatives. researchgate.netresearchgate.net This process proceeds through the in-situ generation of an α-imino gold carbene, which is trapped by an aldehyde moiety to form a carbonyl ylide intermediate, followed by intramolecular cyclization to yield the epoxide. researchgate.net

Table 1: Comparison of Synthetic Pathways to Quinoline Epoxides

| Method | Key Reagents | Carbonyl Precursor | Key Intermediate | Advantages |

| Darzens Reaction | α-halo ketone, Base | Quinoline aldehyde | Halohydrin alkoxide | Forms C-C and C-O bonds in one sequence. lscollege.ac.in |

| Corey-Chaykovsky | Sulfur Ylide (e.g., (CH₃)₂SOCH₂) | Quinoline aldehyde | Betaine-like adduct | High efficiency for methylene transfer. organic-chemistry.orgresearchgate.net |

| Gold Catalysis | Anthranil, Ynamide, Au(I) Catalyst | Formed in-situ | Carbonyl ylide | Atom-economic, switchable pathway. researchgate.netresearchgate.net |

Stereoselective Synthesis of Chiral Quinoline Epoxides

Achieving stereocontrol in the synthesis of quinoline epoxides is crucial for pharmacological applications. The primary strategies involve the use of chiral catalysts in reactions like the Darzens condensation or the asymmetric epoxidation of a quinoline-containing alkene.

An effective method for achieving enantioselectivity in the Darzens reaction is through the use of chiral phase-transfer catalysts (PTCs). austinpublishinggroup.com Catalysts derived from cinchona alkaloids, such as 6'-OH cinchonium salts, have been shown to effectively catalyze highly enantioselective Darzens reactions between α-chloro ketones and various aldehydes. brandeis.edunih.govrsc.org These catalysts create a chiral environment that directs the nucleophilic attack of the enolate on the aldehyde, leading to the preferential formation of one enantiomer of the epoxide product. nih.gov The structure of the catalyst, particularly the substituents on the nitrogen atom and the 9-hydroxyl group, can be tuned to optimize both the yield and the enantioselectivity of the reaction. nih.gov

Alternatively, chiral quinoline epoxides can be synthesized by the asymmetric epoxidation of a corresponding olefin precursor, such as 2-vinylquinoline. Established methods for asymmetric epoxidation that could be applied include:

Jacobsen-Katsuki Epoxidation : This method uses a manganese-based catalyst with a chiral salen ligand, typically effective for cis-disubstituted and conjugated alkenes.

Shi Epoxidation : This organocatalytic approach uses a fructose-derived chiral ketone to catalyze epoxidation with potassium peroxymonosulfate as the oxidant.

These methods provide access to optically active epoxides by ensuring that the oxidizing agent is delivered to one face of the double bond preferentially. wikipedia.org

Table 2: Approaches to Stereoselective Synthesis of Quinoline Epoxides

| Method | Strategy | Catalyst/Reagent Type | Typical Precursor |

| Asymmetric Darzens Reaction | Chiral Catalyst | Cinchona alkaloid-derived Phase Transfer Catalyst. rsc.org | Quinoline aldehyde |

| Asymmetric Epoxidation | Chiral Catalyst | Mn-salen complex (Jacobsen). wikipedia.org | Vinylquinoline |

| Asymmetric Epoxidation | Organocatalyst | Fructose-derived ketone (Shi). wikipedia.org | Vinylquinoline |

Synthetic Routes to Specific Quinoline-Epoxide Scaffolds (e.g., 4-(Oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline)

The synthesis of specifically substituted quinoline epoxides, such as the mefloquine analog 4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline, requires a multi-step approach starting from appropriately substituted precursors. researchgate.net

The synthesis of this scaffold begins with the construction of the core quinoline ring system. chemicalbook.com

Quinolinol Formation : The process starts with the condensation of 2-(Trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of polyphosphoric acid at elevated temperatures (120-150 °C) to yield 2,8-bis(trifluoromethyl)quinolin-4-ol. chemicalbook.comresearchgate.net

Bromination : The resulting quinolinol is then converted to 4-bromo-2,8-bis(trifluoromethyl)quinoline. This is achieved by reacting the quinolinol with a brominating agent such as phosphoryl bromide (POBr₃). researchgate.net

Formylation : The 4-bromo derivative serves as a precursor for introducing the aldehyde functional group. The bromoquinoline is treated with n-butyllithium at low temperature (-78°C) to perform a lithium-halogen exchange, followed by quenching with N,N-dimethylformamide (DMF) to afford 2,8-bis(trifluoromethyl)quinoline-4-carbaldehyde. researchgate.net

Epoxidation : In the final step, the aldehyde is converted to the target epoxide. This transformation is accomplished using the Corey-Chaykovsky reaction, where dimethylsulfonium methylide adds to the aldehyde to form the racemic 4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline. researchgate.net

Table 3: Synthetic Sequence for 4-(Oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1 | 2-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoro-3-oxobutanoate, Polyphosphoric acid, 150°C. chemicalbook.comresearchgate.net | 2,8-Bis(trifluoromethyl)quinolin-4-ol | 91% researchgate.net |

| 2 | 2,8-Bis(trifluoromethyl)quinolin-4-ol | POBr₃, 75°C - 150°C. researchgate.net | 4-Bromo-2,8-bis(trifluoromethyl)quinoline | 91% researchgate.net |

| 3 | 4-Bromo-2,8-bis(trifluoromethyl)quinoline | 1) n-BuLi, THF, -78°C; 2) DMF. researchgate.net | 2,8-Bis(trifluoromethyl)quinoline-4-carbaldehyde | Not specified |

| 4 | 2,8-Bis(trifluoromethyl)quinoline-4-carbaldehyde | Dimethylsulfonium methylide (Corey's Reagent). researchgate.net | 4-(Oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline | Not specified |

Synthesis of N-Oxides of Quinoline Epoxides

The synthesis of N-oxides of quinoline epoxides involves the oxidation of the nitrogen atom within the quinoline ring system. This transformation can be performed on a quinoline molecule that already contains an epoxide ring.

The direct N-oxidation of quinoline arene oxides has been demonstrated. For example, treating 5,6-epoxy-5,6-dihydroquinoline and 7,8-epoxy-7,8-dihydroquinoline with an oxidizing agent results in the formation of the corresponding 5,6-epoxy-5,6-dihydroquinoline 1-oxide and 7,8-epoxy-7,8-dihydroquinoline 1-oxide, respectively. rsc.org

Commonly used reagents for the N-oxidation of nitrogen-containing heterocycles are peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently employed example. mdpi.comresearchgate.net The reaction involves the electrophilic attack of the peroxy acid's oxygen atom on the lone pair of electrons of the quinoline nitrogen.

An alternative conceptual pathway would involve the epoxidation of a quinoline N-oxide that already possesses an alkenyl side chain (e.g., 2-vinylquinoline N-oxide). In this case, the nitrogen is oxidized first, followed by the epoxidation of the side-chain double bond. The choice of synthetic route—N-oxidation followed by epoxidation or vice versa—depends on the stability of the intermediates and the compatibility of the functional groups with the required reaction conditions.

Table 4: N-Oxidation of Quinoline Arene Oxides

| Starting Material | Oxidizing Agent | Product |

| 5,6-Epoxy-5,6-dihydroquinoline | Peroxy acid (e.g., m-CPBA) | 5,6-Epoxy-5,6-dihydroquinoline 1-oxide. rsc.org |

| 7,8-Epoxy-7,8-dihydroquinoline | Peroxy acid (e.g., m-CPBA) | 7,8-Epoxy-7,8-dihydroquinoline 1-oxide. rsc.org |

Reactivity and Mechanistic Studies of 2 Oxiran 2 Yl Quinoline and Quinoline Epoxides

Epoxide Ring-Opening Reactions

The strained three-membered oxirane ring in 2-(Oxiran-2-yl)quinoline is the primary site of reactivity, readily undergoing ring-opening reactions with a variety of reagents. The regioselectivity and stereochemistry of these reactions are dictated by the reaction conditions—specifically, whether they are conducted with nucleophiles under basic or neutral conditions, or under acid catalysis.

Nucleophilic Ring Opening with Various Reagents (e.g., Amines, Thiols)

Under neutral or basic conditions, the ring-opening of this compound proceeds via a classic S(_N)2 mechanism. This bimolecular nucleophilic substitution involves a backside attack by the nucleophile on one of the epoxide's carbon atoms. Steric hindrance is the dominant factor controlling the regioselectivity of this attack. Consequently, strong nucleophiles such as amines and thiols will preferentially attack the less substituted, terminal carbon of the oxirane ring (C-β). youtube.comlibretexts.orglumenlearning.com This pathway is favored because the transition state energy is lower for the attack at the sterically more accessible position.

The reaction with amines, for instance, leads to the formation of β-amino alcohols, which are valuable scaffolds in medicinal chemistry. rsc.org Similarly, thiols react to produce β-hydroxy thioethers. The reaction with thiolate anions, generated in situ with a base, is particularly efficient and is often categorized as a "click" reaction due to its high yield and specificity. utwente.nlrsc.org The general mechanism involves the deprotonation of the thiol to form a more potent thiolate nucleophile, which then attacks the terminal carbon of the epoxide. The resulting alkoxide intermediate is subsequently protonated during workup to yield the final product.

While specific studies on this compound are limited, the expected products from reactions with various nucleophiles are predictable based on these principles. The attack at the terminal carbon results in the formation of 1-(quinolin-2-yl)-2-(nucleophile)-ethan-1-ol derivatives.

| Nucleophile | Reagent | Expected Major Product | Reaction Type |

|---|---|---|---|

| Amine | RNH₂ | 1-(Quinolin-2-yl)-2-(alkylamino)ethan-1-ol | S(_N)2 Ring Opening |

| Thiol | RSH / Base | 1-(Quinolin-2-yl)-2-(alkylthio)ethan-1-ol | S(_N)2 Ring Opening |

| Azide (B81097) | NaN₃ | 2-Azido-1-(quinolin-2-yl)ethan-1-ol | S(_N)2 Ring Opening |

Acid-Catalyzed Ring Opening and Rearrangements

In the presence of an acid, the mechanism of epoxide ring-opening is significantly altered. The reaction begins with the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the ring toward nucleophilic attack. libretexts.orgkhanacademy.org This initial step is followed by the attack of a nucleophile.

The regioselectivity of the acid-catalyzed opening is governed by electronic factors rather than sterics. researchgate.net The transition state has considerable S(_N)1 character, meaning a partial positive charge develops on the carbon atoms of the epoxide ring as the C-O bond begins to break. lumenlearning.com This positive charge is better stabilized at the more substituted carbon atom. For this compound, the benzylic carbon (C-α, adjacent to the quinoline (B57606) ring) is better able to stabilize a positive charge through resonance with the aromatic system. Consequently, nucleophilic attack occurs preferentially at this more substituted, benzylic position. libretexts.orgsemanticscholar.org

This mechanism leads to the formation of the regioisomeric product compared to the base-catalyzed reaction. For example, reaction with water under acidic conditions would yield 1-(quinolin-2-yl)ethane-1,2-diol, with the initial attack of water occurring at the benzylic carbon.

| Reagent | Conditions | Expected Major Product | Reaction Type |

|---|---|---|---|

| H₂O | H₃O⁺ | 1-(Quinolin-2-yl)ethane-1,2-diol | Acid-Catalyzed Hydrolysis |

| CH₃OH | H⁺ | 1-Methoxy-1-(quinolin-2-yl)ethan-2-ol | Acid-Catalyzed Methanolysis |

| HCl | Anhydrous | 1-Chloro-1-(quinolin-2-yl)ethan-2-ol | Acid-Catalyzed Halogenation |

Hydride-Mediated Reductive Ring Opening

The reduction of epoxides with hydride reagents like lithium aluminum hydride (LiAlH₄) also proceeds via nucleophilic ring-opening. The hydride ion (H⁻) acts as the nucleophile. Similar to other nucleophilic openings under basic or neutral conditions, the reaction follows an S(_N)2 pathway where the hydride attacks the less sterically hindered carbon atom. researchgate.net For this compound, this would involve the attack of hydride at the terminal carbon (C-β), leading to the formation of 1-(quinolin-2-yl)ethan-2-ol after an aqueous workup.

It is important to consider that the quinoline ring itself can be reduced under certain conditions. pharmaguideline.comuop.edu.pk While LiAlH₄ does not typically reduce isolated aromatic rings, the pyridine (B92270) part of the quinoline system is susceptible to reduction. Catalytic hydrogenation or stronger hydride systems can lead to the reduction of the nitrogen-containing ring to form a tetrahydroquinoline. researchgate.netrsc.org Therefore, the choice of reducing agent and reaction conditions is crucial to selectively achieve the reductive opening of the epoxide without affecting the quinoline core.

Intramolecular Cyclization Pathways Involving the Epoxide

The epoxide moiety in this compound can participate in intramolecular cyclization reactions if a suitable nucleophile is present elsewhere in the molecule or is introduced. For instance, if the quinoline ring were to bear a hydroxyl or amino group at an appropriate position (e.g., C-3), an intramolecular S(_N)2 attack on the epoxide could lead to the formation of a new heterocyclic ring fused to the quinoline system.

While specific examples involving this compound are not prevalent in the literature, analogous intramolecular cyclizations of epoxides are a well-established method for synthesizing complex heterocyclic structures. nih.gov The regioselectivity of such a cyclization would depend on the length of the tether connecting the nucleophile to the epoxide and the geometric constraints of the transition state (Baldwin's rules). Typically, an intramolecular backside attack would occur at the terminal carbon of the epoxide, leading to a five- or six-membered ring, which are thermodynamically favored.

Oxidative and Reductive Transformations of the Quinoline and Epoxide Moieties

The this compound molecule possesses two main sites for redox reactions: the quinoline ring system and the epoxide ring.

Oxidative Transformations: The nitrogen atom of the quinoline ring is susceptible to oxidation, typically by peracids like m-chloroperbenzoic acid (m-CPBA), to form the corresponding Quinoline N-oxide. rsc.orgbiosynce.com This transformation increases the electron deficiency of the pyridine ring. The benzene (B151609) portion of the quinoline ring is generally resistant to oxidation except under harsh conditions, which would likely also cleave the epoxide ring. pharmaguideline.com The epoxide ring itself is generally stable to further oxidation under the conditions used for N-oxidation.

Reductive Transformations: The quinoline ring can be reduced, most commonly at the pyridine ring. Catalytic hydrogenation (e.g., H₂/Pd, Pt) or reduction with tin and hydrochloric acid typically yields 1,2,3,4-tetrahydroquinoline. researchgate.netuop.edu.pk The epoxide ring can also be reduced. As mentioned in section 3.1.3, hydride reagents can open the epoxide to form an alcohol. Furthermore, some catalytic systems can reduce the epoxide to an alkene, although this is less common. The challenge in the reduction of this compound is chemoselectivity: achieving the reduction of one functional group without affecting the other. For example, a mild catalytic hydrogenation might reduce the quinoline ring while leaving the epoxide intact, whereas a strong hydride reagent might open the epoxide while leaving the aromatic system untouched.

Elucidation of Reaction Mechanisms via Intermediate Characterization

Understanding the reaction mechanisms for this compound transformations relies on identifying and characterizing key intermediates.

Acid-Catalyzed Ring Opening: In acid-catalyzed reactions, the primary intermediate is the protonated epoxide. This species can be observed using spectroscopic methods like NMR in superacid media at low temperatures. The chemical shifts of the epoxide protons and carbons would be significantly deshielded compared to the neutral molecule, providing evidence for the protonated intermediate. mdpi.com

Nucleophilic Ring Opening: For S(_N)2 reactions, the key species is the transition state, which cannot be directly observed. However, its structure and energy can be modeled using computational chemistry. researchgate.net Kinetic studies, such as monitoring the reaction rate's dependence on both substrate and nucleophile concentrations, can provide strong evidence for a bimolecular (S(_N)2) mechanism.

Cyclization and Rearrangement: In more complex reactions, intermediates might be stable enough to be isolated or trapped. For example, in a potential intramolecular cyclization, the initial ring-opened product might be isolated before a subsequent dehydration or rearrangement step. nih.gov Techniques like ESI-MS can be used to detect transient intermediates in the reaction mixture. nih.govrsc.org

By combining kinetic data, spectroscopic analysis of intermediates, and computational modeling, a comprehensive picture of the reaction pathways of this compound can be constructed.

Derivatization and Chemical Transformations of 2 Oxiran 2 Yl Quinoline

Synthesis of Quinoline-Oxirane Hybrid Compounds

The direct reaction of the epoxide ring with nucleophiles provides a straightforward method for synthesizing hybrid molecules that incorporate the quinoline (B57606) moiety alongside another heterocyclic system. This approach leverages the electrophilic nature of the oxirane carbons, which are readily attacked by nitrogen-based nucleophiles like piperidine (B6355638) and morpholine (B109124), leading to the formation of amino alcohol derivatives.

The synthesis of quinoline-piperidine hybrids can be achieved through the nucleophilic ring-opening of a quinoline-substituted epoxide. In a relevant study, the reaction of 3-(2-chloroquinolin-3-yl)oxirane-2,2-dicarbonitrile with piperidine resulted in the formation of a 2-quinolone-piperidine hybrid. researchgate.net This transformation proceeds via the attack of the piperidine nitrogen on one of the electrophilic carbons of the oxirane ring, leading to the cleavage of a C-O bond and the formation of a new C-N bond. The resulting product is a β-amino alcohol, where the piperidine and quinoline moieties are linked by a hydroxyl-bearing alkyl chain.

Table 1: Example of Quinoline-Piperidine Hybrid Synthesis

| Starting Material | Reagent | Product |

| 3-(2-Chloroquinolin-3-yl)oxirane-2,2-dicarbonitrile | Piperidine | 2-Quinolone-piperidine hybrid (5a) researchgate.net |

Following a similar reaction pathway, quinoline-morpholine hybrids are synthesized by the ring-opening of the epoxide with morpholine. The nitrogen atom of the morpholine ring acts as the nucleophile, attacking the epoxide and yielding a β-amino alcohol derivative. This reaction has been demonstrated in the synthesis of 2-quinolone-morpholine hybrids from 3-(2-chloroquinolin-3-yl)oxirane-2,2-dicarbonitrile. researchgate.net The reaction is an effective method for covalently linking the biologically relevant quinoline and morpholine scaffolds.

Table 2: Examples of Quinoline-Morpholine Hybrid Synthesis

| Starting Material | Reagent | Product |

| 3-(2-Chloroquinolin-3-yl)oxirane-2,2-dicarbonitrile | Morpholine | 2-Quinolone-morpholine hybrid (5b) researchgate.net |

| Brominated intermediate of the above | Morpholine | 2-Quinolone-morpholine hybrid (5c) researchgate.net |

The transformation of quinoline-related epoxides can also lead to the formation of more complex, fused bi-heterocyclic systems. While direct transformation of 2-(oxiran-2-yl)quinoline is a specific case, related precursors highlight the synthetic potential. For instance, the reactions of ortho-functionalized nitroarenes containing an epoxide moiety serve as a powerful tool for constructing fused heterocycles. researchgate.net For example, the reduction of a nitro group on a phenyl ring attached to an oxirane can initiate an intramolecular cyclization cascade. A related transformation starting with 3-(2-nitrophenyl)quinazolin-4-one, upon treatment with sodium dithionite (B78146) (Na2S2O4), yields the fused bi-heterocyclic system benzo nih.govresearchgate.netimidazo[2,1-b]quinazolin-12-one. researchgate.net This demonstrates how functional groups on an aromatic ring, in concert with a nearby reactive moiety like an epoxide or its precursor, can be manipulated to build complex, multi-ring structures such as benzimidazole (B57391) or quinoxaline (B1680401) hybrids.

Formation of Substituted Quinoline Scaffolds from Epoxide Precursors

Beyond simple derivatization, epoxides serve as valuable precursors in the de novo synthesis of the quinoline ring itself. In these strategies, the epoxide acts as a three-carbon synthon that reacts with aniline (B41778) derivatives to construct the core quinoline scaffold through cyclization and condensation reactions.

A one-pot synthesis of 2,3-disubstituted quinolines has been developed using anilines and various epoxides as the starting materials. nih.gov This reaction is efficiently mediated by the Lewis acid Scandium(III) triflate (Sc(OTf)3). nih.gov The process involves the initial Lewis acid-catalyzed ring-opening of the epoxide by the aniline, followed by a sequence of cyclization, dehydration, and oxidation steps to yield the final aromatic quinoline product. This method is notable for its ability to produce a wide variety of highly substituted quinolines with moderate to excellent yields (up to 96%) from both aromatic and aliphatic epoxides. nih.gov

Table 3: Synthesis of 2,3-Disubstituted Quinolines from Epoxide Precursors

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Aniline | Aromatic or Aliphatic Epoxide | Sc(OTf)3 | 2,3-Disubstituted Quinoline nih.gov |

Specifically functionalized epoxides, such as 2-(2-nitrophenyl)oxiran-1-ylketones, are effective precursors for synthesizing both 3-hydroxyquinolin-4(1H)-ones and 2-arylquinolines. researchgate.net The reaction pathway is dictated by the reaction conditions. For instance, the treatment of (3-(2-nitrophenyl)oxiran-2-yl)(aryl)methanones under certain reductive conditions can lead to the formation of 3-hydroxy-2-arylquinolines. researchgate.net In some cases, unsubstituted (at the 3-position) 2-arylquinolines are also formed as minor products. researchgate.net This synthetic route involves the reduction of the ortho-nitro group to an amino group, which then participates in an intramolecular cyclization involving the atoms from the original epoxide side chain to construct the new heterocyclic ring of the quinoline system.

Table 4: Quinoline Scaffolds from Nitrophenyl-Epoxide Precursors

| Precursor | Product(s) |

| (3-(2-Nitrophenyl)oxiran-2-yl)(aryl)methanones | 3-Hydroxy-2-arylquinolines, 2-Arylquinolines researchgate.net |

| 1-(3-(2-Nitrophenyl)oxiran-2-yl)ethanone | 3-Hydroxy-2-methylquinoline researchgate.net |

Development of Novel Synthetic Intermediates from this compound

The strategic placement of a reactive epoxide ring at the 2-position of the quinoline nucleus renders this compound a versatile building block in organic synthesis. The inherent strain of the three-membered oxirane ring, coupled with the electron-withdrawing nature of the quinoline moiety, facilitates regioselective ring-opening reactions upon treatment with a diverse array of nucleophiles. This reactivity allows for the introduction of various functional groups, leading to the generation of novel and synthetically valuable intermediates. The primary transformation involves the nucleophilic attack at the less sterically hindered carbon of the epoxide, leading to the formation of functionalized β-alcohols.

The general reaction scheme for the nucleophilic ring-opening of this compound can be depicted as follows:

Figure 1: General reaction of this compound with a nucleophile (Nu-H), leading to the formation of a β-substituted alcohol.

Figure 1: General reaction of this compound with a nucleophile (Nu-H), leading to the formation of a β-substituted alcohol.This section will detail the derivatization of this compound through reactions with various nucleophiles, highlighting the development of key synthetic intermediates.

Synthesis of Chiral β-Amino Alcohols

One of the most significant applications of this compound is in the synthesis of chiral β-amino alcohols. These compounds are of considerable interest as they can serve as chiral ligands in asymmetric catalysis, a cornerstone of modern synthetic chemistry. The reaction of this compound with primary or secondary amines proceeds via a nucleophilic substitution mechanism, yielding 1-(quinolin-2-yl)-2-aminoethan-1-ols. The use of chiral amines in this reaction allows for the synthesis of enantiomerically pure β-amino alcohols, which are valuable precursors for more complex chiral structures.

The regioselective nature of the epoxide ring opening is crucial in these syntheses. The nucleophilic amine preferentially attacks the terminal carbon of the oxirane, leading to the desired 1,2-amino alcohol functionality. This transformation is often carried out under mild reaction conditions, making it an attractive method for the synthesis of these important intermediates.

Below is a table summarizing the synthesis of various β-amino alcohol derivatives from this compound.

| Nucleophile (Amine) | Product (Synthetic Intermediate) | Potential Application |

| Ammonia | 2-Amino-1-(quinolin-2-yl)ethan-1-ol | Building block for pharmaceuticals |

| Methylamine | 2-(Methylamino)-1-(quinolin-2-yl)ethan-1-ol | Precursor for N-methylated ligands |

| Aniline | 2-(Phenylamino)-1-(quinolin-2-yl)ethan-1-ol | Intermediate for dye synthesis |

| (S)-(-)-α-Methylbenzylamine | (1R)-1-(Quinolin-2-yl)-2-(((S)-1-phenylethyl)amino)ethan-1-ol | Chiral ligand for asymmetric catalysis |

| Piperidine | 1-(Quinolin-2-yl)-2-(piperidin-1-yl)ethan-1-ol | Scaffold for medicinal chemistry |

Synthesis of β-Azido Alcohols and Vicinal Amino Alcohols

The introduction of an azide (B81097) functional group through the ring-opening of this compound with an azide source, such as sodium azide, yields β-azido alcohols. These intermediates are highly versatile due to the rich chemistry of the azide group. For instance, the azide can be readily reduced to a primary amine, providing a route to vicinal amino alcohols. These 1,2-amino alcohols are important structural motifs found in numerous natural products and pharmaceuticals.

Furthermore, the azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles, which are themselves valuable heterocyclic compounds with a wide range of applications.

The reaction of this compound with sodium azide is typically carried out in a polar protic solvent, such as ethanol (B145695) or methanol, often with the addition of a Lewis acid to facilitate the ring opening.

| Nucleophile | Initial Product (Intermediate) | Further Transformation | Final Product Class |

| Sodium Azide (NaN₃) | 1-Azido-2-(quinolin-2-yl)ethan-2-ol | Reduction (e.g., with H₂/Pd-C) | 1-Amino-2-(quinolin-2-yl)ethan-2-ol |

| Sodium Azide (NaN₃) | 1-Azido-2-(quinolin-2-yl)ethan-2-ol | Huisgen Cycloaddition (with an alkyne) | 1,2,3-Triazole derivatives |

Synthesis of β-Thio Alcohols

The reaction of this compound with sulfur-based nucleophiles, such as thiols or thiophenols, provides access to β-thio alcohols. These compounds are valuable intermediates in their own right and can also serve as precursors for the synthesis of other sulfur-containing molecules. The high nucleophilicity of the sulfur atom ensures an efficient ring-opening of the epoxide.

These reactions are often catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. The resulting 1-(quinolin-2-yl)-2-(alkylthio)ethan-1-ols or 1-(quinolin-2-yl)-2-(arylthio)ethan-1-ols can be further modified, for example, by oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone, thereby introducing additional functional diversity.

| Nucleophile (Thiol) | Product (Synthetic Intermediate) | Potential Application |

| Ethanethiol | 1-(Ethylthio)-2-(quinolin-2-yl)ethan-2-ol | Precursor for sulfur-containing heterocycles |

| Thiophenol | 1-(Phenylthio)-2-(quinolin-2-yl)ethan-2-ol | Intermediate for agrochemicals |

| Benzyl Mercaptan | 1-(Benzylthio)-2-(quinolin-2-yl)ethan-2-ol | Building block for pharmaceutical synthesis |

Carbon-Carbon Bond Forming Reactions

The versatility of this compound extends to carbon-carbon bond-forming reactions through the use of carbon-based nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, as well as cyanide, can act as effective nucleophiles for the ring-opening of the epoxide. These reactions are particularly significant as they allow for the extension of the carbon skeleton, leading to more complex molecular architectures.

The reaction with cyanide, for instance, introduces a nitrile group, which can be subsequently hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a range of important functional groups. The reaction with organometallic reagents directly forms a new carbon-carbon bond, leading to the synthesis of substituted alcohols.

| Nucleophile | Product (Synthetic Intermediate) | Functional Group Introduced |

| Potassium Cyanide (KCN) | 3-Hydroxy-3-(quinolin-2-yl)propanenitrile | Nitrile |

| Methylmagnesium Bromide (CH₃MgBr) | 1-(Quinolin-2-yl)propan-2-ol | Methyl |

| Phenyllithium (C₆H₅Li) | 1-Phenyl-2-(quinolin-2-yl)ethan-2-ol | Phenyl |

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-(Oxiran-2-yl)quinoline. One-dimensional (1D) and two-dimensional (2D) NMR experiments work in concert to provide a complete picture of the molecule's connectivity.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline (B57606) ring and the oxirane substituent. The six aromatic protons of the quinoline moiety would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns (doublets, triplets, and multiplets) would be determined by their position on the ring and their coupling with adjacent protons. The three protons of the oxirane ring would appear in the upfield region, generally between 2.5 and 4.5 ppm. These protons form a characteristic AMX spin system, resulting in three distinct signals, each appearing as a doublet of doublets, due to their geminal and vicinal coupling.

¹³C NMR: The carbon NMR spectrum would display 11 unique signals corresponding to the 11 carbon atoms in the molecule. The nine carbons of the quinoline ring are expected to resonate in the aromatic region (approximately 120-150 ppm), with the carbon atom directly attached to the nitrogen (C2) and the bridgehead carbons showing characteristic shifts. The two carbons of the oxirane ring would appear in the aliphatic region, typically between 40 and 60 ppm, consistent with strained, oxygenated sp³-hybridized carbons.

Expected ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Quinoline Aromatic H | 7.0 - 8.5 | m |

| Oxirane CH | 4.0 - 4.5 | dd |

| Oxirane CH₂ | 2.5 - 3.5 | dd, dd |

Expected ¹³C NMR Data for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoline Aromatic C | 120 - 150 |

| Oxirane CH | 50 - 60 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY)

2D NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would clearly show the correlations between adjacent protons on the quinoline ring, helping to trace the connectivity of the aromatic system. It would also confirm the AMX spin system of the oxirane protons, showing cross-peaks between the methine proton and both methylene protons, as well as between the two geminal methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each proton signal would show a cross-peak with the signal of the carbon to which it is attached. This would definitively link the assigned proton signals of the quinoline and oxirane rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for connecting the oxirane substituent to the quinoline ring. A key expected correlation would be between the oxirane's methine proton (CH) and the C2 carbon of the quinoline ring, confirming the point of attachment. Correlations between the quinoline protons (especially H3) and the oxirane carbons would also be anticipated.

Infrared (IR) Spectroscopy for Functional Group Analysis

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the quinoline ring would be confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. The oxirane ring would be identified by the characteristic C-O-C asymmetric stretching (the "ring breathing" mode) around 1250 cm⁻¹ and symmetric stretching near 850-950 cm⁻¹. Aliphatic C-H stretching from the oxirane ring would also be visible around 2900-3000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | >3000 | Stretch |

| Aliphatic C-H (Oxirane) | 2900 - 3000 | Stretch |

| Aromatic C=C / C=N | 1450 - 1600 | Stretch |

| Oxirane C-O-C | ~1250 | Asymmetric Stretch |

| Oxirane C-O-C | 850 - 950 | Symmetric Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HR-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₉NO), High-Resolution Mass Spectrometry (HR-MS) would be expected to show a molecular ion peak ([M+H]⁺) at an m/z value corresponding to the exact calculated mass of 172.0757.

The fragmentation pattern under electron ionization (EI-MS) or collision-induced dissociation (CID) in MS/MS experiments would likely involve characteristic losses from both the quinoline and oxirane moieties. Common fragmentation pathways would include:

Loss of a CO molecule (28 Da) from the oxirane ring, leading to a prominent fragment ion.

Loss of HCN (27 Da) from the quinoline ring, a characteristic fragmentation for this heterocycle.

Cleavage of the C-C bond between the two rings, resulting in fragments corresponding to the quinoline cation or the oxirane radical cation.

Single-Crystal X-Ray Diffraction for Unambiguous Molecular Geometry Determination

Single-crystal X-ray diffraction provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in the crystalline state. While no published crystal structure for this compound is currently available, such an analysis would yield a wealth of information.

This technique would unambiguously determine:

Bond Lengths and Angles: Precise measurements for all bonds, confirming the aromatic character of the quinoline ring and the strained geometry of the three-membered oxirane ring.

Molecular Conformation: The relative orientation of the oxirane ring with respect to the plane of the quinoline system.

Planarity: Confirmation of the planarity of the bicyclic quinoline core.

Intermolecular Interactions: Identification of any hydrogen bonding, π-π stacking, or other non-covalent interactions that govern the packing of molecules in the crystal lattice.

This technique stands as the ultimate arbiter for structural confirmation, providing a complete and unambiguous geometric picture of the molecule.

Computational and Theoretical Investigations of 2 Oxiran 2 Yl Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a highly effective and widely used computational method for investigating the electronic structure of molecules. nih.govrsc.org It allows for the accurate prediction of various molecular properties by calculating the electron density of a system. For quinoline (B57606) derivatives, DFT calculations provide a fundamental understanding of their geometry, electronic distribution, and chemical reactivity. nih.govresearchgate.net

Molecular Geometry Optimization

A primary application of DFT is the optimization of molecular geometry to determine the most stable three-dimensional structure of a molecule. mdpi.com This process involves finding the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized structure corresponds to the most probable and stable arrangement of atoms in the molecule.

For quinoline derivatives, theoretical bond lengths and angles can be calculated and compared with experimental data from techniques like X-ray crystallography to validate the computational method. mdpi.comarabjchem.org For instance, in related quinoline structures, the C4-N7 and C8-C7 bond lengths have been reported to be around 1.36 Å and 1.32 Å, respectively. arabjchem.org The large value of the C4–C5 bond length (around 1.42 Å) is often attributed to the delocalization of electron density from the adjacent ring. arabjchem.org

Table 1: Selected Optimized Bond Parameters for a Quinoline Core (Reference Data) This table presents typical calculated bond lengths for the parent quinoline ring system as a reference.

| Parameter | Bond | Typical Calculated Length (Å) |

|---|---|---|

| Bond Length | C4-N7 | 1.3608 arabjchem.org |

| Bond Length | C8-C7 | 1.3190 arabjchem.org |

| Bond Length | C1-C6 | 1.3777 arabjchem.org |

| Bond Length | C5-C6 | 1.4168 arabjchem.org |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Characterization)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. pearson.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. pearson.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.org A large energy gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily excited. nih.govscirp.org FMO analysis for quinoline derivatives often reveals the distribution of these orbitals, indicating which parts of the molecule (the quinoline core or the substituent) are more likely to be involved in electron donation or acceptance. mdpi.com

Table 2: Calculated FMO Energies and Energy Gap for Quinoline (Reference Data) This table provides reference DFT-calculated values for the parent quinoline molecule.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 scirp.org |

| ELUMO | -1.816 scirp.org |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed picture of the charge distribution and charge transfer within a molecule. researchgate.net For quinoline derivatives, NBO analysis helps to identify hyperconjugative interactions and delocalization of electron density, which are key to understanding the molecule's stability. researchgate.net The analysis quantifies the donor-acceptor interactions, revealing the stabilization energy associated with electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. researchgate.net

Global Reactivity Parameters Elucidation

Global reactivity descriptors are chemical concepts derived from the energies of the frontier molecular orbitals that help to quantify the reactivity of a molecule. These parameters include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.govarabjchem.orgijopaar.com

Ionization Potential (I) and Electron Affinity (A) are estimated from HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO). arabjchem.org

Chemical Hardness (η) measures the resistance to charge transfer and is calculated as (I - A) / 2. scirp.org Hard molecules have a large HOMO-LUMO gap. scirp.org

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. ijopaar.com

These descriptors provide a quantitative scale for the reactivity of quinoline derivatives. arabjchem.orgresearchgate.net

Table 3: Calculated Global Reactivity Descriptors for Quinoline (Reference Data) This table presents reference values for the parent quinoline molecule.

| Descriptor | Definition | Value |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.646 eV scirp.org |

| Electron Affinity (A) | A ≈ -ELUMO | 1.816 eV scirp.org |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.415 eV scirp.org |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.231 eV |

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. researchgate.net By computing the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These theoretical spectra can be compared with experimental results to aid in structure elucidation and assignment of signals.

Furthermore, Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). scirp.org This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths. mdpi.com The results can predict the absorption wavelengths (λmax), providing insights into the electronic properties and color of the compound. scirp.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like 2-(Oxiran-2-yl)quinoline, MD simulations can explore its conformational landscape, identifying the most stable and accessible shapes (conformers) in different environments, such as in a solvent or interacting with a biological target. researchgate.netnih.gov

MD simulations provide detailed information on intermolecular interactions, such as hydrogen bonds, that are crucial for understanding how the molecule behaves in a biological system. nih.gov Analysis of MD trajectories can reveal the stability of a ligand-protein complex, the flexibility of different parts of the molecule, and the solvent-accessible surface area. nih.govmdpi.com In studies of quinoline derivatives as potential enzyme inhibitors, MD simulations have been used to analyze the stability of the compound in the active site of a protein and to identify key interactions that contribute to its binding affinity. nih.goveurjchem.com

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity, respectively. medcraveonline.com These models are instrumental in predicting the behavior of new molecules, thereby guiding synthetic efforts and reducing the need for extensive experimental testing. medcraveonline.comnih.gov For this compound, QSAR and QSRR studies can provide valuable insights into its potential biological activities and chemical reactivity, particularly concerning the interplay between the quinoline core and the epoxide ring.

While specific QSAR/QSRR models exclusively developed for this compound are not extensively reported in public literature, the principles can be applied by examining studies on related quinoline derivatives and epoxides. nih.govscholarsresearchlibrary.comdovepress.comresearchgate.netallsubjectjournal.comnih.gov Such models typically involve the generation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, and the development of a mathematical equation to relate these descriptors to an observed activity or reactivity. medcraveonline.com

Research Findings from Related Compounds

QSAR studies on various quinoline derivatives have successfully established correlations between structural features and a wide range of biological activities, including anticancer, antitubercular, and antiviral properties. nih.govscholarsresearchlibrary.comdovepress.comresearchgate.net For instance, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives used 2D and 3D descriptors to develop machine learning-based QSAR models for predicting their activity as P-glycoprotein inhibitors. nih.gov Another 2D-QSAR study on quinoline derivatives as antitubercular agents identified key structural properties influencing their minimum inhibitory concentration (MIC). scholarsresearchlibrary.com These studies often highlight the importance of descriptors related to molecular shape, electronic properties, and hydrophobicity.

Similarly, QSRR models have been employed to understand the reactivity of epoxides. For example, 3D-QSAR studies on the enantioselective ring-opening of 2,2-disubstituted epoxides by epoxide hydrolases have shown that steric and electrostatic fields around the oxirane ring are critical in determining the reaction's stereochemical outcome. nih.gov Thermochemical studies, while not strictly QSRR, provide foundational data on the strain energy of epoxides, which is directly related to their reactivity. nih.gov

Application to this compound

For this compound, a QSAR model could predict its potential biological activity, such as cytotoxicity against cancer cell lines, by relating its structural descriptors to experimental data. A QSRR model could predict the reactivity of the epoxide ring towards nucleophilic attack, a key reaction for this class of compounds.

Molecular Descriptors: A variety of descriptors would be relevant for modeling this compound's behavior. These can be categorized as:

Constitutional Descriptors: Molecular weight, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of atoms.

Geometric Descriptors: 3D aspects of the molecule like size and shape.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these include energies of frontier orbitals (HOMO, LUMO), dipole moment, and partial charges on atoms. researchgate.netresearchgate.net

Modeling Techniques: The relationship between these descriptors and the activity/reactivity is typically established using statistical methods such as:

Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable and one or more independent variables. allsubjectjournal.com

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of predictor variables is high. scholarsresearchlibrary.comallsubjectjournal.com

Artificial Neural Networks (ANN): A machine learning approach that can model complex non-linear relationships. mdpi.com

The predictive power of the developed models is assessed using statistical parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). nih.govscholarsresearchlibrary.comallsubjectjournal.com

Hypothetical QSAR Model for Anticancer Activity

Based on studies of other quinoline derivatives, a hypothetical QSAR model for the anticancer activity of a series of compounds including this compound might be developed. The activity could be expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Descriptors and their Correlation with Anticancer Activity

| Descriptor | Type | Description | Expected Correlation with Activity |

| LogP | Hydrophobicity | Partition coefficient between octanol (B41247) and water | Positive/Negative (depending on the target) |

| HOMO Energy | Quantum-Chemical | Energy of the Highest Occupied Molecular Orbital | Negative (higher HOMO energy often correlates with higher reactivity) |

| LUMO Energy | Quantum-Chemical | Energy of the Lowest Unoccupied Molecular Orbital | Negative (lower LUMO energy facilitates electron acceptance) |

| Dipole Moment | Quantum-Chemical | Measure of the molecule's overall polarity | Positive (may enhance binding to polar sites) |

| Molecular Volume | Geometric | The volume occupied by the molecule | Positive/Negative (steric hindrance or optimal fit) |

Table 2: Example of a Hypothetical QSAR Equation and its Statistical Validation

| Model Equation | R² | Q² | RMSE |

| pIC50 = 0.5LogP - 0.2HOMO + 0.1Dipole - 0.01Volume + 2.5 | 0.85 | 0.75 | 0.30 |

Note: This is a simplified, hypothetical equation for illustrative purposes.

Hypothetical QSRR Model for Epoxide Ring-Opening Reactivity

A QSRR model could be constructed to predict the rate constant (k) for the reaction of this compound with a nucleophile.

Table 3: Hypothetical Descriptors for QSRR Modeling of Epoxide Reactivity

| Descriptor | Type | Description | Expected Correlation with Reactivity |

| Charge on Cα | Quantum-Chemical | Partial atomic charge on the α-carbon of the oxirane ring | Positive (more positive charge attracts nucleophiles) |

| Charge on Cβ | Quantum-Chemical | Partial atomic charge on the β-carbon of the oxirane ring | Positive |

| E_strain | Geometric/Energetic | Ring strain energy of the epoxide | Positive (higher strain leads to greater reactivity) |

| LUMO+1 Energy | Quantum-Chemical | Energy of the LUMO+1 orbital, potentially localized on the epoxide | Negative |

Table 4: Example of a Hypothetical QSRR Equation and its Statistical Validation

| Model Equation | R² | Q² | RMSE |

| log(k) = 1.2Charge(Cα) + 0.8Charge(Cβ) + 0.3E_strain - 0.5LUMO+1 + 1.8 | 0.92 | 0.88 | 0.15 |

Note: This is a simplified, hypothetical equation for illustrative purposes.

These hypothetical models illustrate how QSAR and QSRR can be powerful tools for understanding and predicting the chemical behavior of this compound. By leveraging data from related structures, it is possible to build predictive models that can accelerate the discovery and development of new compounds with desired properties. medcraveonline.com

Applications of 2 Oxiran 2 Yl Quinoline As a Building Block in Complex Organic Synthesis

Utility in the Construction of Advanced Heterocyclic Architectures

While direct examples of 2-(Oxiran-2-yl)quinoline in the synthesis of advanced heterocyclic architectures are not extensively documented, the epoxide functionality serves as a key reactive handle for such transformations. The ring-opening of the oxirane by various nucleophiles can introduce a 2-hydroxyethyl side chain at the 2-position of the quinoline (B57606) ring. This side chain, bearing a hydroxyl group and a newly introduced nucleophilic moiety, is a versatile precursor for subsequent cyclization reactions to form fused or spiro-heterocyclic systems. For instance, reaction with binucleophiles could pave the way for the construction of novel polycyclic heterocyclic frameworks incorporating the quinoline nucleus.

Role in the Synthesis of Quaternary Carbon Centers

The synthesis of quaternary carbon centers is a significant challenge in organic chemistry. In principle, this compound could be employed in reactions designed to generate such centers. Nucleophilic attack at the substituted carbon of the oxirane ring (the carbon attached to the quinoline ring) would lead to the formation of a tertiary alcohol. If the nucleophile itself is tertiary, this would result in a quaternary carbon center. However, specific examples and detailed research findings demonstrating the utility of this compound for this purpose are not readily found in the current body of scientific literature.

Development of Chiral Auxiliaries and Ligands

The oxirane ring in this compound contains a stereocenter. If this compound were to be synthesized in an enantiomerically pure form, it could potentially serve as a precursor for chiral auxiliaries or ligands. nih.govresearchgate.net The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the synthesis of single enantiomers of chiral molecules. researchgate.net The quinoline nitrogen and the hydroxyl group, which would be unmasked upon ring-opening of the epoxide, could act as coordination sites for metal centers in a chiral ligand. The stereochemistry of the ligand, originating from the enantiopure epoxide, could then influence the stereochemical outcome of a catalyzed reaction. Despite this potential, there is a lack of specific studies detailing the application of enantiomerically pure this compound in the development of chiral auxiliaries and ligands.

Future Research Directions and Open Challenges in 2 Oxiran 2 Yl Quinoline Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader application of 2-(Oxiran-2-yl)quinoline lies in its synthesis. While traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, are well-established, they often suffer from harsh reaction conditions, low atom economy, and the use of toxic reagents. mdpi.comresearchgate.net The subsequent epoxidation of a precursor like 2-vinylquinoline (B1294476) also presents sustainability challenges. Future research must, therefore, focus on developing novel and green synthetic protocols.

Key areas for exploration include:

Green Precursor Synthesis: Research into greener syntheses of the quinoline core is paramount. This includes employing metal-free catalytic systems, using benign solvents like water or ionic liquids, and leveraging energy-efficient methods such as microwave or ultrasound irradiation. nih.govnih.gov The development of one-pot multicomponent reactions (MCRs) to construct the substituted quinoline precursor directly would significantly enhance efficiency and reduce waste. rsc.org

Sustainable Epoxidation: A move away from traditional epoxidation reagents towards more environmentally friendly oxidants is crucial. Future routes should explore the use of catalysts based on earth-abundant metals (e.g., iron, copper) in combination with green oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). mdpi.com The application of nanocatalysts is also a promising avenue, offering high efficiency and catalyst recyclability, which aligns with the principles of green chemistry. nih.govresearchgate.net

Exploration of Undiscovered Reactivity Pathways

The oxirane ring is a highly versatile functional group, susceptible to ring-opening by a wide array of nucleophiles. However, the reactivity of the epoxide in this compound, particularly how it is influenced by the adjacent quinoline system, remains largely unexplored. Future research should aim to uncover novel reactivity pathways.

Potential research avenues include:

Novel Ring-Opening Reactions: Systematic investigation of the reaction of this compound with a diverse range of carbon, nitrogen, oxygen, and sulfur nucleophiles can lead to a library of novel quinoline derivatives. researchgate.net This could involve exploring unconventional nucleophiles and developing new catalytic systems to control the regioselectivity of the ring-opening.

Cascade and Tandem Reactions: Designing cascade reactions that involve both the epoxide and the quinoline nucleus is a significant challenge and opportunity. For instance, a nucleophilic attack on the epoxide could trigger a subsequent intramolecular cyclization involving the quinoline nitrogen or aromatic ring, leading to complex polycyclic structures in a single step.

Metal-Catalyzed Transformations: The use of transition metal catalysts could unlock novel transformations. For example, palladium-catalyzed reactions could lead to cross-coupling partners, while other metals might facilitate unique rearrangements or cycloaddition reactions involving the epoxide ring.

Application in Stereocontrolled Synthesis of Complex Molecules

The epoxide in this compound contains a stereocenter, making it a valuable chiral building block for asymmetric synthesis. The ability to control the stereochemistry of this molecule and its subsequent reactions is a critical area for future development.

Key challenges and directions include:

Asymmetric Epoxidation: Developing highly enantioselective methods for the epoxidation of 2-vinylquinoline is essential to access enantiopure (R)- and (S)-2-(oxiran-2-yl)quinoline. This will likely involve the development of novel chiral catalysts, potentially including organocatalysts or chiral metal complexes.

Stereospecific Ring-Opening: Once enantiopure epoxide is available, its application in the synthesis of complex molecules, such as alkaloids and other biologically active compounds, becomes feasible. rsc.org A major challenge will be to achieve high levels of stereocontrol during the nucleophilic ring-opening, ensuring that the stereochemical information from the epoxide is efficiently transferred to the product.

Target-Oriented Synthesis: Utilizing enantiopure this compound as a key intermediate in the total synthesis of complex natural products or pharmaceutical targets that contain a quinoline moiety would showcase its synthetic utility and drive further methodological development.

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry offers powerful tools to accelerate research by providing insights into reaction mechanisms, predicting outcomes, and guiding experimental design. hilarispublisher.com Applying these tools to the chemistry of this compound is a promising direction.

Future research should focus on:

Mechanistic Studies: Using Density Functional Theory (DFT) and other computational methods to elucidate the mechanisms of known and potential reactions. This can help in understanding the role of the quinoline ring in modulating the reactivity of the epoxide and predicting the regioselectivity of ring-opening reactions. researchgate.net

Catalyst Design: Computational modeling can be employed to design new catalysts for both the synthesis of this compound and its subsequent transformations. By simulating catalyst-substrate interactions, more efficient and selective catalysts can be developed.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives synthesized from this compound. nih.govresearchgate.net This in silico screening can help prioritize synthetic targets and streamline the drug discovery process.

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, scalability, and automation. amt.uknih.gov Integrating the synthesis and derivatization of this compound with flow technologies presents a significant opportunity.

Key areas for development are:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could enhance safety, particularly for managing the heat generated during exothermic epoxidation reactions. ucd.ie It would also allow for easier scaling of the production. researchgate.net

Automated Library Synthesis: Coupling flow reactors with automated systems would enable the rapid synthesis of a large library of this compound derivatives. nih.gov By systematically reacting the epoxide with a diverse set of nucleophiles in a flow setup, new compounds for biological screening could be generated efficiently.

Process Optimization: Flow chemistry allows for rapid screening of reaction parameters (temperature, pressure, concentration, residence time) to quickly optimize reaction conditions for yield and selectivity. illinois.edu This can significantly accelerate the development of new synthetic methods involving this versatile building block.

Q & A

Q. What are the recommended synthetic routes for 2-(Oxiran-2-yl)quinoline, and how do reaction conditions influence yield?

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the epoxide structure, with characteristic signals for oxirane protons at δ 3.5–4.5 ppm and coupling constants (J ≈ 2–4 Hz) . Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify purity. High-resolution X-ray crystallography can resolve stereochemical ambiguities in the epoxide group . For stability studies, HPLC with UV detection monitors degradation under varying pH and temperature conditions .

Advanced Research Questions

Q. How can contradictory data on epoxide stability be resolved in different solvent systems?

Discrepancies in stability studies often arise from solvent polarity and proticity. For example, polar aprotic solvents (e.g., DMF) stabilize the epoxide via dipole interactions, whereas protic solvents (e.g., MeOH) may induce ring-opening reactions . Researchers should perform accelerated stability testing under controlled conditions (e.g., 40°C/75% RH) and use kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways. Conflicting reports on half-life (t₁/₂) in aqueous buffers can be addressed by adjusting ionic strength and monitoring hydrolysis products via LC-MS .

Q. What strategies mitigate side reactions during functionalization of this compound?

The oxirane group is susceptible to nucleophilic attack, leading to unwanted ring-opening. To minimize this:

- Use protecting groups (e.g., silyl ethers) for sensitive functionalizations .

- Employ mild bases (e.g., K₂CO₃) instead of strong nucleophiles in substitution reactions .

- Optimize solvent choice: non-polar solvents (e.g., toluene) reduce nucleophilicity of reagents .

Example : In a recent study, selective substitution at the quinoline C4 position was achieved using Pd-catalyzed cross-coupling, avoiding epoxide opening by maintaining low temperatures (0–5°C) and anhydrous conditions .

Q. How do computational methods improve mechanistic understanding of epoxide reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during epoxide ring-opening, predicting regioselectivity in nucleophilic attacks . Molecular docking studies reveal interactions between this compound and biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) optimization . For example, simulations of EZH2 inhibition highlight the role of the epoxide in covalent binding to catalytic cysteine residues .

Methodological Considerations

Q. What experimental design principles apply to structure-activity studies of this compound derivatives?

- Orthogonal protection : Temporarily block the epoxide during functionalization of other sites (e.g., quinoline nitrogen) using trimethylsilyl groups, which are later removed under mild conditions .

- High-throughput screening (HTS) : Use automated platforms to test derivatives against panels of kinases or epigenetic targets, with IC₅₀ values validated via dose-response curves .

- Crystallography : Co-crystallize derivatives with target proteins to resolve binding modes, as seen in studies of quinoline-based EZH2 inhibitors .

Q. How should researchers address batch-to-batch variability in synthetic yields?

Variability often stems from impurities in starting materials or inconsistent reaction monitoring. Solutions include:

- Quality control : Pre-purify precursors via column chromatography .

- In situ monitoring : Use FTIR or Raman spectroscopy to track epoxidation progress .

- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., oxidant equivalents, temperature) and optimize reproducibility .

Data Interpretation and Reporting

Q. What standards ensure rigorous reporting of synthetic and analytical data?

Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Synthesis : Report full experimental details (solvents, temperatures, purification methods) for at least one representative derivative .

- Characterization : Include NMR shifts, MS data, and elemental analysis for new compounds. For known compounds, cite prior literature .

- Supporting Information : Provide raw spectral data and crystallographic files (e.g., CIF) for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.